molecular formula C12H13Br3O4S B14531076 Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester CAS No. 62774-56-5

Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester

Cat. No.: B14531076
CAS No.: 62774-56-5
M. Wt: 493.0 g/mol
InChI Key: JEHAHFQTIXMYFN-UHFFFAOYSA-N
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Description

Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a tribromoacetic acid moiety esterified with a 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester typically involves the esterification of tribromoacetic acid with 2-hydroxy-3-[(4-methoxyphenyl)thio]propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, dibromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester
  • Acetic acid, tribromo-, 2-hydroxy-3-[(4-ethoxyphenyl)thio]propyl ester
  • Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]ethyl ester

Uniqueness

Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester is unique due to its specific combination of tribromoacetic acid and 2-hydroxy-3-[(4-methoxyphenyl)thio]propanol. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

CAS No.

62774-56-5

Molecular Formula

C12H13Br3O4S

Molecular Weight

493.0 g/mol

IUPAC Name

[2-hydroxy-3-(4-methoxyphenyl)sulfanylpropyl] 2,2,2-tribromoacetate

InChI

InChI=1S/C12H13Br3O4S/c1-18-9-2-4-10(5-3-9)20-7-8(16)6-19-11(17)12(13,14)15/h2-5,8,16H,6-7H2,1H3

InChI Key

JEHAHFQTIXMYFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(COC(=O)C(Br)(Br)Br)O

Origin of Product

United States

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